1,4-Dioxa-8-azaspiro[4.6]undecane
Overview
Description
1,4-Dioxa-8-azaspiro[4.6]undecane is a heterocyclic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound features a spiro structure, which is characterized by two rings sharing a single atom. The presence of oxygen and nitrogen atoms in the rings makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane typically involves multi-step reactions. One common method includes the reaction of appropriate amines with halides in the presence of sodium tert-butoxide and toluene under an inert atmosphere . The reaction conditions often require heating to specific temperatures and the use of catalysts such as BINAP and palladium complexes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.6]undecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.6]undecane has a wide range of applications in scientific research:
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.6]undecane involves its interaction with molecular targets through its spiro structure. The oxygen and nitrogen atoms in the rings can form hydrogen bonds and other interactions with biological molecules, influencing various pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.6]undecane can be compared with other spiro compounds such as:
1,3-Dioxane: Similar in structure but lacks the nitrogen atom.
1,3-Dithiane: Contains sulfur atoms instead of oxygen.
1,3-Oxathiane: Features both oxygen and sulfur atoms in the rings.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms, which provides distinct chemical and biological properties.
Biological Activity
1,4-Dioxa-8-azaspiro[4.6]undecane is a heterocyclic compound notable for its unique spirocyclic structure, which combines dioxane and azaspiro moieties. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 157.21 g/mol. The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its ability to inhibit the growth of various pathogens suggests potential applications in treating infectious diseases.
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Inhibitory | |
Staphylococcus aureus | Moderate inhibition | |
Candida albicans | Significant activity |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. Studies suggest that it may inhibit cancer cell proliferation through specific mechanisms involving apoptosis and cell cycle arrest.
Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 15 | Induction of apoptosis |
HeLa (cervical cancer) | 12 | Cell cycle arrest |
A549 (lung cancer) | 10 | Inhibition of proliferation |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features suggest that it may interact with specific enzyme active sites or receptors, leading to modulation of biochemical pathways.
Enzyme Interaction Studies
Studies have shown that the compound can fit into enzyme active sites, suggesting potential for inhibiting specific biochemical pathways:
- Target Enzyme: Cyclic nucleotide phosphodiesterase
- Inhibition Type: Competitive inhibition
- K_i Value: Approximately 5 nM
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study:
- Conducted on various bacterial strains.
- Results indicated significant inhibition against E. coli and S. aureus, supporting its use as an antimicrobial agent.
-
Anticancer Mechanism Exploration:
- Investigated in vitro on multiple cancer cell lines.
- Findings revealed that the compound induces apoptosis via mitochondrial pathways.
- Receptor Binding Studies:
Properties
IUPAC Name |
1,4-dioxa-9-azaspiro[4.6]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(3-5-9-4-1)10-6-7-11-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZXTZIKSOUPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616893 | |
Record name | 1,4-Dioxa-8-azaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-07-9 | |
Record name | 1,4-Dioxa-8-azaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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